molecular formula C17H15N3O5S B2371708 2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034358-01-3

2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2371708
CAS No.: 2034358-01-3
M. Wt: 373.38
InChI Key: OMJZYTQFJRXIOJ-UHFFFAOYSA-N
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Description

2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling with Chromenone Core: The final step involves coupling the azetidine derivative with the chromenone core, typically through acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the chromenone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.

    Receptor Binding: The imidazole ring can mimic natural ligands, binding to receptors and modulating their activity.

    DNA Intercalation: The planar chromenone core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar compounds to 2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one include:

    2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one: This compound differs in the oxidation state of the chromenone core.

    Methyl 4-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)benzoate: This compound has a benzoate group instead of the chromenone core.

    {3-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1-azetidinyl}(4-methyl-1,2,3-thiadiazol-5-yl)methanone: This compound features a thiadiazole ring instead of the chromenone core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-7-6-18-17(19)26(23,24)11-9-20(10-11)16(22)15-8-13(21)12-4-2-3-5-14(12)25-15/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZYTQFJRXIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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